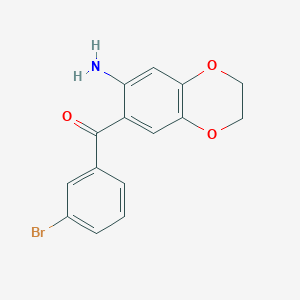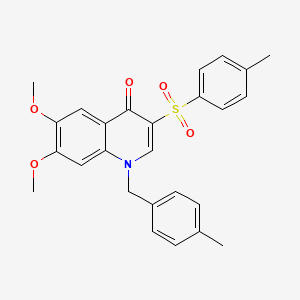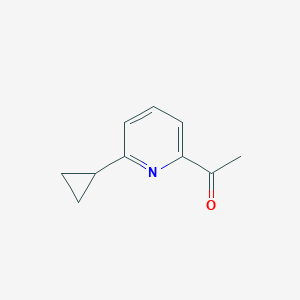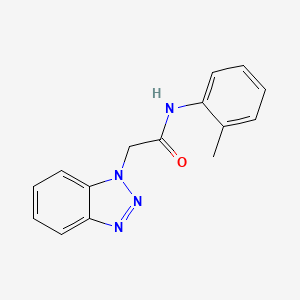
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone, also known as BDBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems. (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to act as a serotonin reuptake inhibitor and a dopamine reuptake inhibitor, which may contribute to its potential as a treatment for depression and anxiety.
Biochemical and Physiological Effects
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to have various biochemical and physiological effects in animal studies. In rats, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone in lab experiments is its potential as a tool for investigating the role of neurotransmitter systems in various diseases and conditions. Additionally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to have low toxicity levels in animal studies, which may make it a safer alternative to other compounds. However, one limitation of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone. One area of interest is the development of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone and its potential applications in various disease states. Finally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone may be a useful tool for investigating the role of neurotransmitter systems in the development and progression of psychiatric disorders.
Méthodes De Synthèse
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-bromophenylboronic acid with 6-hydroxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde, followed by the addition of ammonia and the use of a palladium catalyst. The resulting compound is then treated with acetic acid to yield (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone.
Applications De Recherche Scientifique
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been studied for its potential as a treatment for depression and anxiety. In cancer research, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been investigated for its ability to inhibit the growth of cancer cells. Additionally, (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and epilepsy.
Propriétés
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMGOHRZTKLBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide](/img/structure/B2668954.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]-3-methylphenyl]pyridine](/img/structure/B2668956.png)
![4-Amino-1,2-dimethyl-5-[(4-methylpyridin-1-ium-1-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2668959.png)
![(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2668960.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-methoxypropanamide](/img/structure/B2668961.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2668962.png)







![2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2668977.png)